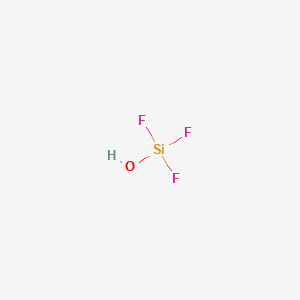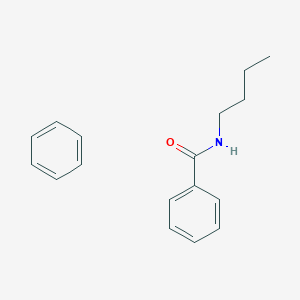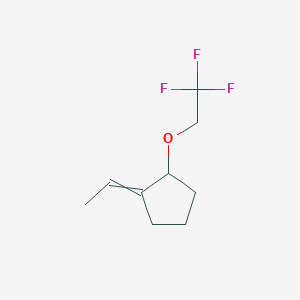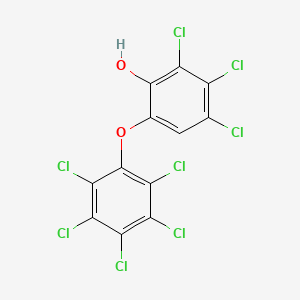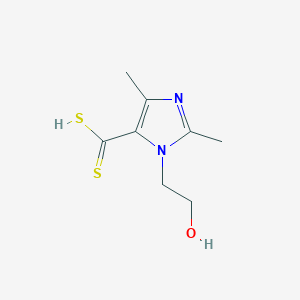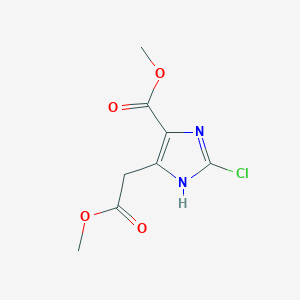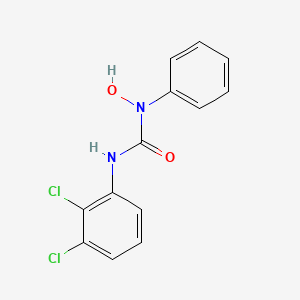![molecular formula C22H16N4O B14362469 3-[2-(1H-Benzimidazol-2-yl)phenyl]-2-methylquinazolin-4(3H)-one CAS No. 91045-41-9](/img/structure/B14362469.png)
3-[2-(1H-Benzimidazol-2-yl)phenyl]-2-methylquinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-(1H-Benzo[d]imidazol-2-yl)phenyl)-2-methylquinazolin-4(3H)-one is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by the presence of a benzimidazole moiety fused to a quinazolinone structure, which imparts unique chemical and biological properties. Quinazolinone derivatives are known for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(1H-Benzo[d]imidazol-2-yl)phenyl)-2-methylquinazolin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminobenzimidazole with an appropriate aldehyde or ketone to form the benzimidazole intermediate. This intermediate is then subjected to cyclization with anthranilic acid derivatives under acidic or basic conditions to yield the quinazolinone core.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
3-(2-(1H-Benzo[d]imidazol-2-yl)phenyl)-2-methylquinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction may produce partially or fully reduced analogs.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways and enzyme activities.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 3-(2-(1H-Benzo[d]imidazol-2-yl)phenyl)-2-methylquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to bind to DNA and proteins, thereby affecting cellular processes. The quinazolinone core can inhibit enzymes involved in cell proliferation and survival, making it a potential anticancer agent. The compound may also modulate signaling pathways related to inflammation and microbial growth.
類似化合物との比較
Similar Compounds
2-Chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline: Another benzimidazole-quinoline derivative with anticancer properties.
3-(1H-benzo[d]imidazol-2-yl)-3,4-dihydro-2H-benzo[e][1,3]oxazine: Known for its anticancer activity against breast cancer cell lines.
Uniqueness
3-(2-(1H-Benzo[d]imidazol-2-yl)phenyl)-2-methylquinazolin-4(3H)-one is unique due to its specific structural features that combine the pharmacophoric elements of both benzimidazole and quinazolinone. This dual functionality enhances its biological activity and makes it a versatile compound for various applications.
特性
CAS番号 |
91045-41-9 |
|---|---|
分子式 |
C22H16N4O |
分子量 |
352.4 g/mol |
IUPAC名 |
3-[2-(1H-benzimidazol-2-yl)phenyl]-2-methylquinazolin-4-one |
InChI |
InChI=1S/C22H16N4O/c1-14-23-17-10-4-2-8-15(17)22(27)26(14)20-13-7-3-9-16(20)21-24-18-11-5-6-12-19(18)25-21/h2-13H,1H3,(H,24,25) |
InChIキー |
OSYDJIQRXURUSA-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3C4=NC5=CC=CC=C5N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[1-(Cyclohex-1-en-1-yl)-1-isocyanoethanesulfonyl]-4-methylbenzene](/img/structure/B14362391.png)

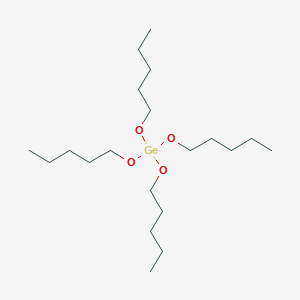
![9-[(Prop-2-YN-1-YL)amino]-1H-phenalen-1-one](/img/structure/B14362414.png)
